molecular formula C17H18ClN3O B11299308 (4-Chlorophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

(4-Chlorophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11299308
M. Wt: 315.8 g/mol
InChI Key: SVDBJVPWWZYZPM-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to the piperazine ring, along with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the following steps:

  • Formation of the Chlorobenzoyl Intermediate: : The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture interference.

  • Nucleophilic Substitution: : The 4-chlorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine. This step results in the formation of 1-(4-chlorobenzoyl)piperazine.

  • Alkylation: : The final step involves the alkylation of 1-(4-chlorobenzoyl)piperazine with 4-(chloromethyl)pyridine. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of 1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the piperazine ring or the pyridinylmethyl group.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the chlorobenzoyl moiety.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorobenzoyl group or the pyridinylmethyl group. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action.

  • Medicine: : Explored for its potential therapeutic applications. It is studied for its ability to modulate specific biological pathways, making it a candidate for drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE: Similar structure but with a methyl group instead of a chlorine atom.

    1-(4-FLUOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE: Similar structure but with a fluorine atom instead of a chlorine atom.

    1-(4-BROMOBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

1-(4-CHLOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18ClN3O/c18-16-3-1-15(2-4-16)17(22)21-11-9-20(10-12-21)13-14-5-7-19-8-6-14/h1-8H,9-13H2

InChI Key

SVDBJVPWWZYZPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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